REACTION_SMILES
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[CH2:13]([N:14]([CH:15]([CH3:16])[CH3:17])[CH:18]([CH3:19])[CH3:20])[CH3:21].[CH2:27]([Cl:28])[Cl:29].[CH3:22][S:23]([Cl:24])(=[O:25])=[O:26].[O:1]1[CH2:2][CH2:3][O:4][C:5]12[CH2:6][CH2:7][CH:8]([CH2:11][OH:12])[CH2:9][CH2:10]2>>[O:1]1[CH2:2][CH2:3][O:4][C:5]12[CH2:6][CH2:7][CH:8]([CH2:11][O:12][S:23]([CH3:22])(=[O:25])=[O:26])[CH2:9][CH2:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CCC2(CC1)OCCO2
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Name
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Type
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product
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Smiles
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CS(=O)(=O)OCC1CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |